Product packaging for Sodium taurohyodeoxycholate(Cat. No.:CAS No. 110026-03-4)

Sodium taurohyodeoxycholate

Cat. No.: B563279
CAS No.: 110026-03-4
M. Wt: 521.689
InChI Key: VNQXUJQHLHHTRC-WMWRQJSFSA-M
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Description

Overview of STHDCA as a Taurine-Conjugated Bile Salt

Sodium taurohyodeoxycholate is the sodium salt of taurohyodeoxycholic acid, a derivative of a secondary bile acid. ontosight.aiinvivochem.com Its chemical structure features a steroid nucleus linked to a taurine (B1682933) molecule via an amide bond. ontosight.ai This conjugation with the amino acid taurine significantly influences its physicochemical properties, particularly its water solubility and amphipathic nature.

Bile acids are a family of steroid acids synthesized from cholesterol in the liver. nih.govcore.ac.ukwikipedia.org They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. nih.govcore.ac.uk Primary bile acids, such as cholic acid and chenodeoxycholic acid in humans, are synthesized directly in the liver. wikipedia.orgeclinpath.com When these primary bile acids enter the intestine, they can be modified by gut bacteria into secondary bile acids. eclinpath.comnih.gov Hyodeoxycholic acid is a secondary bile acid from which taurohyodeoxycholic acid is derived. invivochem.comcaymanchem.com

The conjugation of bile acids with taurine or glycine (B1666218) in the liver to form bile salts is a critical step in their biological function. wikipedia.org This process increases their water solubility and resistance to precipitation at the acidic pH of the intestine, enhancing their ability to act as detergents and form micelles. mdpi.com These micelles are essential for emulsifying fats, thereby increasing the surface area for enzymatic digestion. core.ac.uk

This compound is notably found in the bile of certain animal species. It is a significant component of hog bile salts. This natural occurrence has historically made hog bile a source for the extraction of this and other bile salts for research and pharmaceutical purposes.

Context within Bile Acid Chemistry and Physiology

Significance in Bile Acid Homeostasis and Enterohepatic Circulation Research

Bile acid homeostasis is a tightly regulated process that maintains a stable pool of bile acids in the body. nih.govplos.org This regulation involves a complex interplay of synthesis, secretion, intestinal reabsorption, and transport. plos.orguzh.ch The enterohepatic circulation is the process by which bile salts are secreted by the liver, aid in digestion in the intestine, and are then efficiently reabsorbed, primarily in the ileum, and returned to the liver via the portal circulation. eclinpath.comuzh.chresearchgate.net This recycling process is remarkably efficient, with over 95% of bile acids being reabsorbed. eclinpath.comresearchgate.net

STHDCA is a valuable tool in studying these processes for several reasons:

Transporter Studies: The uptake of conjugated bile salts like STHDCA from the portal blood into liver cells is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP). uzh.chuniprot.org Research using STHDCA helps to elucidate the substrate specificity and kinetics of NTCP and other transporters involved in the enterohepatic circulation, such as the apical sodium-dependent bile acid transporter (ASBT) in the ileum. plos.orguzh.chuniprot.org

Regulation of Bile Acid Synthesis: Bile acids themselves regulate their own synthesis through a negative feedback mechanism involving the farnesoid X receptor (FXR). plos.orguzh.ch Studies with specific bile acids like STHDCA can help to dissect the signaling pathways that control the expression of key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase. researchgate.net

Investigating Cholestasis: Cholestasis is a condition where bile flow from the liver is reduced or blocked. Infusion of specific bile salts, including STHDCA, in animal models allows researchers to study the mechanisms of bile flow and the pathological consequences of its impairment. caymanchem.comnih.gov For instance, research has shown that co-administration of STHDCA can protect against cholestasis induced by other, more toxic bile acids. caymanchem.com

Research AreaKey Findings Related to STHDCA
Bile Flow and Secretion STHDCA infusion increases bile flow and the secretion of biliary lipids in rats. caymanchem.com It has been shown to stimulate the secretion of cholesterol and phospholipids (B1166683) into bile. researchgate.net
Hepatoprotection STHDCA can prevent the liver toxicity induced by more hydrophobic bile acids like taurochenodeoxycholic acid. caymanchem.com
Gallstone Dissolution In vitro studies have demonstrated that STHDCA can decrease the size and weight of human cholesterol gallstones. caymanchem.com

Role as an Anionic Detergent in Membrane Protein Research

The amphipathic nature of STHDCA, with its hydrophobic steroid core and hydrophilic taurine conjugate, makes it an effective anionic detergent. ontosight.ai This property is particularly useful in the field of membrane protein research. Membrane proteins are embedded within the lipid bilayer of cell membranes and are notoriously difficult to study due to their insolubility in aqueous solutions.

Detergents like STHDCA are essential for:

Solubilization: They can disrupt the lipid bilayer and extract membrane proteins, forming protein-detergent micelles that are soluble in aqueous buffers. biotrend.comdojindo.com This is a critical first step for the purification and characterization of membrane proteins.

Maintaining Native Conformation: A key challenge in membrane protein research is to solubilize the protein without denaturing it. Bile salts are often used because their structure can mimic the lipid environment to some extent, helping to preserve the native structure and function of the protein. biotrend.com While effective, care must be taken as higher concentrations can have denaturing effects. biotrend.com

Biochemical and Structural Studies: Once solubilized, membrane proteins can be purified and used in a variety of downstream applications, including enzymatic assays, binding studies, and structural determination techniques like X-ray crystallography and cryo-electron microscopy. nih.gov Anionic detergents like sodium taurodeoxycholate (B1243834) have been used for the isolation of membrane proteins, including those from the inner mitochondrial membrane. sigmaaldrich.com

PropertyDescriptionRelevance in Membrane Protein Research
Chemical Nature Anionic, steroidal detergent ontosight.aiEffective for solubilizing membrane proteins. biotrend.com
Amphipathic Possesses both hydrophobic and hydrophilic regions ontosight.aibiotrend.comInteracts with both the hydrophobic transmembrane domains and the aqueous environment, facilitating solubilization. biotrend.com
Micelle Formation Forms micelles above its critical micelle concentration (CMC) biotrend.comEncapsulates membrane proteins, rendering them soluble for further study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44NNaO6S B563279 Sodium taurohyodeoxycholate CAS No. 110026-03-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXUJQHLHHTRC-WMWRQJSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38411-85-7
Record name Sodium taurohyodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM TAUROHYODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Sthdca Action

Interactions with Biological Membranes

STHDCA's primary mode of action at the cellular level involves its interaction with the lipid bilayers that form biological membranes. As a surfactant, it can alter the structure and integrity of these membranes. researchgate.netmdpi.com Studies using techniques like immobilized artificial membrane HPLC have been employed to investigate and predict the nature of these bile salt-membrane interactions. chemicalbook.com

The disruption and solubilization of biological membranes by STHDCA are governed by its physicochemical properties as a detergent. merckmillipore.com At low concentrations, detergent monomers can partition into the membrane bilayer. thermofisher.com As the concentration increases, these molecules disrupt the native lipid and protein organization, leading to the solubilization of the membrane into mixed micelles. thermofisher.com

Like other bile salts, STHDCA is an amphipathic molecule with both a hydrophobic and a hydrophilic face. biotrend.comjst.go.jp This structure allows it to be soluble in water while also interacting with water-insoluble lipids and hydrophobic regions of proteins. thermofisher.comunacademy.com Above a specific concentration known as the critical micelle concentration (CMC), STHDCA monomers self-assemble into thermodynamically stable colloidal aggregates called micelles. jst.go.jpthermofisher.com In these structures, the hydrophobic steroid cores are sequestered inward, away from the aqueous environment, while the hydrophilic taurine (B1682933) groups face outward. thermofisher.comunacademy.com

The process can be more complex than the formation of simple micelles. Studies on the closely related taurodeoxycholate (B1243834) (TDC) show a transition from smaller primary micelles to larger secondary micelles, a process driven by hydrophobic interactions that reduce the solvent-accessible surface area. chemrxiv.org STHDCA also has a strong capacity to form mixed micelles with membrane components like phospholipids (B1166683), which is a key aspect of its solubilizing action. researcher.lifeuzh.ch

Detergent Properties of Sodium Taurohyodeoxycholate
PropertyReported ValueSignificance
Critical Micelle Concentration (CMC) 1-4 mMThe concentration above which micelles form and solubilization efficiency dramatically increases. merckmillipore.comdojindo.com
Aggregation Number 6The average number of detergent monomers in a single micelle. merckmillipore.com
Micellar Average Molecular Weight 3100 g/molThe average mass of a micelle, reflecting its size. sigmaaldrich.com

STHDCA can significantly alter the physical properties of the lipid bilayer, including its permeability and fluidity. researchgate.netnih.gov Bile salts in general are known to increase the permeability of biological membranes, a phenomenon attributed to several mechanisms, including the fluidization of the lipid bilayer and the opening of tight junctions between cells. researchgate.netmdpi.com By inserting into the membrane, STHDCA molecules can disrupt the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity. frontiersin.orguvigo.es This disruption creates transient pores or defects in the membrane, thereby increasing its permeability to ions and other small molecules. mdpi.comuvigo.es Furthermore, STHDCA can form lipophilic ion-pair complexes with certain molecules, which enhances their ability to permeate across the biological membrane barrier. mdpi.com The interaction of ions with the lipid headgroups can also lead to changes in lipid packing and bilayer thickness, which in turn affects membrane fluidity and dynamics. nih.govrsc.org

A direct consequence of membrane disruption and solubilization by STHDCA is the release of integral membrane components. merckmillipore.com Research has demonstrated that STHDCA can cause the release of phosphorus, phospholipids, and proteins from the everted small intestine of rats, indicating its capacity to extract these molecules from a complex biological membrane. nih.gov The process begins with the insertion of detergent monomers into the bilayer, followed by the formation of mixed micelles containing lipids, proteins, and the detergent itself, effectively dismantling the membrane structure. thermofisher.com

A more specific mechanism has also been identified where STHDCA enhances the efflux of phospholipids through the action of the ABCB4 transporter, a protein that functions as a phospholipid flippase. jst.go.jp This suggests that besides general detergent-based disruption, STHDCA can modulate specific transport proteins to facilitate the release of membrane lipids.

Research Findings: STHDCA-Induced Release of Membrane Components
Component ReleasedExperimental SystemKey FindingReference
Phosphorus, Phospholipids, ProteinsEverted rat small intestineSTHDCA treatment led to the measurable release of these core membrane constituents. nih.gov
PhospholipidsCells expressing ABCB4 transporterSTHDCA specifically enhances the ABCB4-mediated efflux of phospholipids from the membrane. jst.go.jp

The detergent properties of STHDCA make it a useful tool for biochemical research, particularly for the extraction and solubilization of membrane proteins. merckmillipore.comchemsrc.com These proteins are notoriously difficult to study because their hydrophobic transmembrane domains require a lipid-like environment to maintain their native structure and function. biotrend.comdojindo.com STHDCA can create this environment by forming protein-detergent micelles, where the detergent's hydrophobic regions interact with the protein's transmembrane surfaces, while the hydrophilic regions ensure solubility in aqueous buffers. thermofisher.com This process effectively removes the protein from the native membrane, making it amenable to purification and subsequent structural and functional analysis. STHDCA has been specifically cited for its use in the isolation of inner mitochondrial membrane proteins. medchemexpress.comchemsrc.com

In the field of membrane proteomics, which aims to identify and quantify the full complement of membrane proteins, effective solubilization is a critical first step. nih.gov Ionic detergents like sodium deoxycholate, a compound structurally similar to the deoxycholic acid base of STHDCA, are frequently used in proteomics workflows. nih.govresearchgate.net These detergents are effective at disrupting cell membranes and protein-protein interactions, leading to improved protein solubilization and identification by mass spectrometry. nih.govresearchgate.net The properties of STHDCA as an anionic detergent suggest its utility in similar applications, enabling the comprehensive analysis of membrane proteomes by ensuring that hydrophobic proteins are brought into solution for digestion and subsequent analysis. chemicalbook.comresearchgate.net

Effects on Lipid Bilayer Permeability and Fluidity

Membrane Protein Extraction and Solubilization for Structural and Functional Studies

Role in Bile Acid Transport Systems

The movement of this compound across cellular membranes is a highly regulated process, mediated by a suite of specialized transporter proteins. These systems ensure its efficient uptake from the bloodstream into liver cells and its subsequent effects within the biliary system. The interaction of STHDCA with these transporters is characterized by distinct specificities, affinities, and energetic requirements that are crucial for bile acid homeostasis.

Substrate Specificity and Affinity for Bile Acid Transporters

STHDCA interacts with several key families of solute carrier (SLC) and ATP-binding cassette (ABC) transporters. Its affinity and transport efficiency vary significantly among these proteins, dictating its physiological pathway and cellular impact.

The Sodium/Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the principal transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. genecards.orguzh.chnih.gov STHDCA is a recognized substrate for both human and rat NTCP. genecards.orguniprot.org This transporter exhibits a high affinity for STHDCA, with studies in HeLa cells expressing NTCP reporting a Michaelis constant (K_m) value of approximately 7 µM. uzh.ch The interaction is crucial for the efficient hepatic clearance of STHDCA from the circulation. nih.gov

Table 1: Affinity of this compound for NTCP

This interactive table summarizes the reported affinity of STHDCA for the NTCP transporter.

Transporter Compound Cell System Affinity (K_m)

The Apical Sodium-Dependent Bile Salt Transporter (ASBT), or SLC10A2, is primarily located in the apical membrane of enterocytes in the terminal ileum and cholangiocytes, where it mediates the reabsorption of bile acids. ontosight.aiuzh.ch ASBT is known to transport a wide variety of both conjugated and unconjugated bile acids. researchgate.net While it plays a critical role in the enterohepatic circulation of bile acids, detailed studies specifically quantifying the transport kinetics or binding affinity of this compound for the ASBT are not prominent in the available scientific literature.

In addition to NTCP, the Organic Anion Transporting Polypeptides (OATPs) contribute to the sodium-independent uptake of bile acids into hepatocytes. researchgate.net Research has identified that the rat transporter Oatp1, a member of the SLCO (formerly SLC21) family, is capable of transporting STHDCA. researchgate.net The affinity of Oatp1 for STHDCA is notable, with a reported K_m value of 7.5 µM, indicating it is an efficient substrate for this transporter. researchgate.net

Table 2: Affinity of this compound for OATP

Organic Anion Transporting Polypeptides (OATPs/SLCOs)

Intracellular Signaling Pathways Modulated by STHDCA

This compound (STHDCA) is a taurine-conjugated secondary bile acid. While not as extensively studied as other bile acids like taurocholic acid (TCA) or taurochenodeoxycholic acid (TCDCA), emerging research indicates that STHDCA participates in the complex network of intracellular signaling that governs various cellular processes. Its mechanisms of action primarily involve the activation of specific bile acid receptors, influencing cell cycle and proliferation, and modulating the expression of genes crucial for bile acid homeostasis.

Bile Acid Receptor Activation (e.g., TGR5, FXR)

The primary mediators of bile acid signaling are the nuclear farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). Different bile acids exhibit varying affinities for these receptors, leading to a diverse range of physiological responses. nih.gov

While direct studies comprehensively detailing the binding affinity and activation of TGR5 and FXR by STHDCA are limited, some research provides indirect evidence of its involvement. For instance, in studies of heat-stressed pigs, alterations in the levels of various bile acids, including taurohyodeoxycholic acid (THDCA), were correlated with the downregulation of both FXR and TGR5 gene expression in the liver. researchgate.net This suggests a potential link between THDCA concentrations and the activity of these key bile acid signaling pathways. However, another study indicated that THDCA did not affect the expression of sterol regulatory element-binding protein (SREBP), a downstream target in the FXR signaling cascade, under the tested conditions. cabidigitallibrary.org

The activation of TGR5 by bile acids typically triggers a cascade of intracellular events, starting with the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). This pathway can influence various cellular functions, including inflammation and metabolism. FXR, upon activation by a ligand, forms a heterodimer with the retinoid-X receptor (RXR) and binds to specific response elements in the DNA to regulate the transcription of target genes. nih.gov This nuclear receptor plays a critical role in the feedback regulation of bile acid synthesis and transport. acs.org The precise role of STHDCA in activating these specific receptor pathways remains an area for further investigation to fully elucidate its signaling capabilities.

Influence on Cell Cycle and Proliferation

Bile acids are known to be important modulators of cellular growth, with the ability to influence cell cycle progression and proliferation in various cell types. gutnliver.orguzh.ch Some bile salts have been shown to promote cell proliferation. For example, taurodeoxycholate has been found to increase the proliferation of intestinal epithelial cells through a mechanism involving the c-myc proto-oncogene. gwu.edu

Specific research on the direct effects of STHDCA on cell cycle and proliferation is emerging. In a study investigating the effects of various bile acids on gastric cancer cells, this compound was among the compounds tested for its impact on cell proliferation and cell cycle regulation. unina.it While detailed outcomes for STHDCA from this specific study are not fully elaborated in the preliminary report, it highlights the compound's relevance in cancer cell biology. Other research has noted that bile acids, as a class, can have proliferative effects on cholangiocytes, the epithelial cells lining the bile ducts. gutnliver.org It is understood that bile salts can interfere with the intricate signaling cascades that control the cell cycle. uzh.ch The precise mechanisms through which STHDCA exerts its influence on cell cycle regulators and the resulting impact on tissue homeostasis require more focused investigation.

Modulation of Gene Expression related to Bile Acid Metabolism and Transport

STHDCA plays a role in regulating the expression of genes that are fundamental to the synthesis, metabolism, and transport of bile acids, contributing to the maintenance of their enterohepatic circulation.

Research has shown that THDCA can induce the gene expression of several key proteins. In one study involving steatotic hepatocytes, THDCA was found to upregulate genes encoding for apolipoproteins, proteins related to bile secretion, and members of the cytochrome P450 family. researchgate.net Conversely, it was also shown to suppress the expression of genes involved in inflammatory responses within these liver cells. researchgate.net

The transport of STHDCA itself is a regulated process, primarily mediated by the sodium-taurocholate cotransporting polypeptide (NTCP), which is encoded by the SLC10A1 gene. uzh.chuniprot.orggenecards.org This transporter is responsible for the uptake of conjugated bile salts from the portal blood into hepatocytes. uzh.ch The activity of NTCP can be modulated by various drugs, which can in turn affect the intracellular concentration of its substrates, including STHDCA. nih.gov

Indirect evidence also links STHDCA levels to the regulation of genes involved in the broader network of bile acid homeostasis. In a study where the peptide spexin (B561601) was administered to mice, the resulting alterations in the bile acid pool, which included changes in THDCA levels, were associated with modified expression of hepatic genes for bile acid synthesis (CYP7A1, CYP8b1, and SHP) and ileal genes for bile acid reabsorption (ASBT and OSTα). This suggests that fluctuations in STHDCA concentrations are part of a complex feedback system that influences the transcriptional regulation of bile acid metabolism and transport.

The table below summarizes the known effects of THDCA on the expression of various genes related to bile acid metabolism and transport.

Gene Category Specific Gene/Protein Effect of THDCA/STHDCA Function Reference
Bile Acid Synthesis CYP7A1Indirectly associated with changes in expressionRate-limiting enzyme in bile acid synthesis
CYP8b1Indirectly associated with changes in expressionInvolved in cholic acid synthesis
SHPIndirectly associated with changes in expressionInhibits bile acid synthesis
Bile Acid Transport NTCP (SLC10A1)Substrate for this transporterHepatic uptake of conjugated bile acids uzh.chuniprot.org
ASBTIndirectly associated with changes in expressionIleal reabsorption of bile acids
OSTαIndirectly associated with changes in expressionBasolateral efflux of bile acids from enterocytes
Bile secretion-related proteinsInduced expressionCanalicular export of bile components researchgate.net
Lipid Metabolism ApolipoproteinsInduced expressionLipid transport researchgate.net
Xenobiotic Metabolism Cytochrome P450 familyInduced expressionMetabolism of various compounds researchgate.net
Inflammation Inflammatory response genesSuppressed expressionMediate inflammatory processes researchgate.net

Physiological and Pathophysiological Research of Sthdca

Hepatic Physiology and Cholestasis Research

STHDCA plays a multifaceted role in liver function, particularly in the context of bile formation and the management of cholestatic conditions.

Research has shown that STHDCA is a potent choleretic agent, meaning it stimulates the liver to secrete bile. Studies in rats demonstrate that it increases bile flow. nih.govchemsrc.com Its efficacy has been compared with other bile acids, such as tauroursodeoxycholic acid (TUDCA) and taurocholic acid. chemsrc.com

Further investigations in rat models with bile duct ligation (BDL), a condition that mimics obstructive cholestasis, revealed that STHDCA induces a greater increase in bile flow compared to normal rats. mdpi.com This finding suggests that the hypercholeretic (bile-flow-enhancing) effect of STHDCA may originate from the bile ducts (cholangiocytes) themselves. mdpi.com While both STHDCA and TUDCA increased bile flow more significantly in BDL rats, the mechanism appeared to differ; the effect of TUDCA was associated with increased bicarbonate secretion, a link not observed with STHDCA. mdpi.com

STHDCA significantly influences the secretion of lipids into the bile, a critical function for solubilizing cholesterol and protecting the biliary tract from the detergent effects of bile salts. Studies in humans have directly compared its effects to those of TUDCA. medchemexpress.commedrxiv.org

When administered to cholecystectomized patients, STHDCA was found to stimulate a significantly greater secretion of both cholesterol and phospholipids (B1166683) per unit of secreted bile acid compared to TUDCA. medrxiv.org Despite the higher output of both lipids, STHDCA promoted a higher secretory ratio of phospholipids to cholesterol. medrxiv.org This preferential enrichment of bile with phospholipids is a key characteristic of its physiological action. medchemexpress.commedrxiv.org The secretion of phospholipids is dependent on the ABCB4 transporter, while cholesterol secretion involves the ABCG5/ABCG8 transporter, which in turn requires the presence of phospholipids. medchemexpress.com

Table 1: Comparative Effects of STHDCA and TUDCA on Biliary Lipid Secretion in Humans medrxiv.org
ParameterTaurohyodeoxycholic Acid (STHDCA)Tauroursodeoxycholic Acid (TUDCA)
Cholesterol Secretion (µmol/µmol of bile acid)0.0980.061
Phospholipid Secretion (µmol/µmol of bile acid)0.4510.275
Phospholipid/Cholesterol Secretory Ratio (µmol/µmol)3.883.09

STHDCA exhibits notable hepatoprotective properties, particularly in mitigating the toxic effects of more hydrophobic bile acids that can accumulate during cholestasis. In studies using bile fistula rats, the infusion of the toxic bile acid taurochenodeoxycholic acid (TCDCA) led to reduced bile flow and increased release of liver enzymes, indicating cellular damage. chemsrc.com

Co-infusion of STHDCA with TCDCA prevented these toxic effects, preserving bile flow and almost completely stopping the leakage of enzymes like alkaline phosphatase (AP) and lactate (B86563) dehydrogenase (LDH) into the bile. chemsrc.com This protective effect was found to be slightly more potent than that of TUDCA. chemsrc.com The mechanism involves STHDCA enhancing the biliary secretion of the toxic TCDCA, thereby clearing it from the liver cells more efficiently. chemsrc.com This action was associated with a marked increase in phospholipid secretion. chemsrc.com

Table 2: Hepatoprotective Effect of STHDCA Co-infusion in Rats Exposed to Toxic Bile Acid (TCDCA) chemsrc.com
Infusion GroupEffect on Bile FlowEffect on Biliary Enzyme Release (AP, LDH)
TCDCA aloneReducedIncreased
TCDCA + STHDCAPreservedAlmost totally abolished
TCDCA + TUDCAPreservedAlmost totally abolished

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress, a state implicated in the pathology of various liver diseases. Certain hydrophilic bile acids are known to act as chemical chaperones that can alleviate ER stress. This role is well-documented for TUDCA, which has been shown to reduce the expression of apoptosis-related molecules and inhibit ER stress signaling pathways. While the resolution of ER stress is a recognized hepatoprotective mechanism for bile acids, specific research detailing this function for STHDCA is less prominent in the scientific literature compared to the extensive studies on TUDCA.

Bile acids can have a dual nature, as some have been shown to cause oxidative stress and subsequent DNA damage. STHDCA has been utilized as a tool in research to explore these mechanisms. Specifically, it has been used in studies assessing dose-response data for secondary oxidative DNA damage in the livers of rats treated with the hepatotoxic agent furan. This application underscores its relevance in the study of how bile acids interact with and potentially mitigate oxidative cellular damage.

Resolution of Endoplasmic Reticulum (ER) Stress

Intestinal and Gastrointestinal Research

Regulation of Intestinal Epithelial Cell Function and Proliferation

The intestinal epithelium is a dynamic surface that undergoes continuous renewal every four to five days, a process involving the proliferation of stem cells in the crypts, which then differentiate and migrate. nih.gov Bile acids are recognized as significant regulatory factors in these cellular dynamics. nih.gov For instance, the absence of bile in the intestinal lumen of rats has been shown to decrease the proliferative cell pool and reduce cell shedding. nih.gov Specific bile acids have demonstrated direct effects on these processes. The constant duodenal perfusion of sodium taurocholate in rats led to a deepening of intestinal crypts and an accelerated migration rate of epithelial cells. nih.gov

Conversely, some bile acids can inhibit proliferation and promote apoptosis (programmed cell death). Studies using the porcine intestinal epithelial cell line (IPEC-J2) and mouse models have shown that taurochenodeoxycholic acid (TCDCA) inhibits intestinal epithelial cell proliferation and induces apoptosis. nih.gov In mice, oral administration of TCDCA resulted in reduced small intestinal weight and villus height, along with the inhibition of the proliferation marker Ki-67. nih.gov Other bile acids, such as hyodeoxycholic acid (HDCA) and lithocholic acid (LCA), have also been reported to inhibit the proliferation of intestinal epithelial cells in piglets and cell lines. mdpi.com While the broader class of bile acids clearly plays a crucial role in governing the balance of cell proliferation, migration, and apoptosis in the intestinal epithelium, specific research detailing the direct effects of Sodium taurohyodeoxycholate (STHDCA) on these particular functions is not extensively documented in the available literature.

Modulation of Intestinal Absorption and Permeability

This compound is recognized for its capacity to enhance the intestinal absorption of certain drugs. This is particularly relevant for hydrophilic drugs, which typically have poor membrane permeability. frontiersin.org Research indicates that STHDCA significantly improves the permeability of compounds like salmon calcitonin across intestinal epithelial cells. The proposed mechanism for this enhanced absorption is its ability to form ion-pair complexes with cationic drugs, which facilitates their transport across biological membranes. In comparative studies, STHDCA has exhibited superior absorption enhancement capabilities compared to other bile salts, such as sodium glycocholate and sodium deoxycholate.

The mechanism by which bile salts, as a class, enhance absorption is complex. They are known to increase the permeability of intestinal epithelia by modulating the tight junctions that regulate the paracellular pathway (the space between cells). nih.govnih.gov Some bacterial toxins are known to impair intestinal barrier function by altering the distribution and organization of tight junction proteins like ZO-1, occludin, and claudin-1, leading to increased paracellular permeability. nih.gov Bile salts can increase the fluidly of the apical and basolateral membranes, further aiding in drug transport. nih.gov The effectiveness of bile salts as permeation enhancers is often concentration-dependent. nih.gov

Influence on Gut Microbiota and Host Immune Response

The gut microbiota and bile acids exist in a complex, bidirectional relationship. The microbiota actively metabolizes primary bile acids synthesized in the liver into a diverse pool of secondary bile acids. nih.gov These microbial modifications, such as deconjugation by the bile salt hydrolase (BSH) enzyme found in major gut bacterial phyla, are a critical step in creating this diversity. nih.gov In turn, this bile acid pool helps shape the composition of the gut microbiota through antimicrobial activity and influences host physiology by activating specific receptors like FXR and TGR5. nih.govnih.gov This interaction is crucial for maintaining intestinal barrier function and modulating both innate and adaptive immunity. nih.gov

This compound (STHDCA), a taurine-conjugated secondary bile acid, has demonstrated significant immunomodulatory effects, particularly in the context of intestinal inflammation. Research on a mouse model of ulcerative colitis induced by trinitrobenzene sulfonic acid (TNBS) revealed that STHDCA administration significantly alleviated the pathological markers of colitis. researchgate.net It has also been noted to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). cymitquimica.com

In the colitis model, STHDCA was found to restore the balance between different subsets of T helper cells, which are critical orchestrators of the immune response. researchgate.net Specifically, it rebalanced the Th1/Th2 and Th17/Treg immune responses. researchgate.net This was achieved by reducing the secretion of pro-inflammatory Th1- and Th17-related cytokines while increasing the production of anti-inflammatory Th2- and Treg-related cytokines, as detailed in the table below. researchgate.net This modulation of the host immune response suggests a potent anti-inflammatory role for STHDCA within the intestine. researchgate.net

Table 1: Effect of STHDCA on T-helper Cell Related Cytokines in a Mouse Colitis Model

Cytokine TypeSpecific CytokineEffect of STHDCA Administration researchgate.net
Pro-inflammatory (Th1/Th17-related)Interferon-gamma (IFN-γ)Reduced
Interleukin-12p70 (IL-12p70)Reduced
Interleukin-6 (IL-6)Reduced
Interleukin-17A (IL-17A)Reduced
Interleukin-21 (IL-21)Reduced
Interleukin-22 (IL-22)Reduced
Tumor Necrosis Factor-alpha (TNF-α)Reduced
Anti-inflammatory (Th2/Treg-related)Interleukin-4 (IL-4)Increased
Interleukin-10 (IL-10)Increased
Transforming Growth Factor-beta 1 (TGF-β1)Increased

Role in Gallstone Formation and Dissolution

This compound has been investigated for its role in the prevention and dissolution of cholesterol gallstones. Studies highlight its ability to inhibit cholesterol crystallization. In a hamster model of cholesterol cholelithiasis (gallstone disease), the efficacy of STHDCA was compared to other bile acids and bile acid analogs. ncats.io When hamsters were fed a lithogenic diet designed to induce gallstones, the addition of 0.1% STHDCA to the diet effectively inhibited the formation of both gallstones and biliary cholesterol crystals. ncats.io This effect was more pronounced than that observed with sodium taurochenodeoxycholate and sodium tauroursodeoxycholate at the same dose. ncats.io

Furthermore, STHDCA is noted to exhibit superior cholesterol gallstone dissolution capabilities when compared to other taurine-conjugated bile acids like taurocholate (TCA), taurochenodeoxycholate (TCDCA), and taurodeoxycholate (B1243834) (TDCA). The cholesterol saturation index (CSI) of bile is a key factor in gallstone formation, with an index greater than 1.0 indicating that the bile is supersaturated with cholesterol and prone to crystallization. In the hamster study, the CSI of bile remained above 1.00 in all groups except for one treated with a sulfonate analog, yet STHDCA was still highly effective at preventing stone formation, suggesting its mechanism may also involve factors beyond simply reducing cholesterol saturation. ncats.io

Table 2: Effect of STHDCA on Gallstone Formation in Hamsters on a Lithogenic Diet

Treatment GroupIncidence of Gallstones/Crystals ncats.ioEffectiveness in Inhibition ncats.io
Lithogenic Diet (Control)14 of 15 hamstersN/A
+ 0.1% Sodium TaurochenodeoxycholateLittle effectLow
+ 0.1% Sodium TauroursodeoxycholateLittle effectLow
+ 0.1% this compoundEffectively inhibitedHigh

Systemic Metabolic Effects

Influence on Cholesterol Homeostasis

This compound plays a role in systemic cholesterol homeostasis, which is intrinsically linked to its function in the enterohepatic circulation. It is a hydrophilic bile acid that can stimulate the secretion of both cholesterol and phospholipids into the bile. acs.org This action is important for maintaining the solubility of cholesterol in bile and preventing its precipitation. Research indicates that STHDCA enhances phospholipid efflux through the ABCB4 transporter, a key protein in this process.

In animal models, the administration of STHDCA has been shown to have a notable impact on cholesterol levels. In a study on hamsters fed a high-cholesterol, lithogenic diet, the group receiving STHDCA exhibited the most pronounced lowering of both liver and serum cholesterol levels compared to groups receiving other bile acids. ncats.io Furthermore, elevated levels of STHDCA have been observed in certain metabolic disorders, suggesting its involvement in lipid homeostasis. Studies have also indicated that STHDCA can enhance the expression of genes related to the apolipoprotein family and lipid metabolism. acs.org

Link to Sepsis and Systemic Inflammation Models

Sepsis is characterized by a dysregulated systemic inflammatory response to infection. mdpi.com Research into the role of bile acids has revealed potential therapeutic links to this condition. While direct studies on STHDCA in sepsis models are limited, research on its unconjugated form, hyodeoxycholic acid (HDCA), and its effects in models of systemic inflammation provide strong correlative evidence. HDCA has been shown to possess excellent anti-inflammatory properties in sepsis models, significantly decreasing systemic inflammatory responses, preventing organ injury, and prolonging survival in septic mice. mdpi.com The mechanism identified involves HDCA competitively blocking lipopolysaccharide (LPS), a major bacterial toxin, from binding to the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD2) receptor complex, thereby inhibiting a key inflammatory signaling pathway. mdpi.com

Further supporting this link, STHDCA itself has demonstrated potent anti-inflammatory effects in a mouse model of ulcerative colitis, a condition of severe intestinal inflammation. researchgate.net In this model, STHDCA administration led to a significant reduction in a broad range of pro-inflammatory cytokines that are also central to the pathophysiology of sepsis, including TNF-α, IL-6, and IFN-γ. researchgate.net By modulating the T-cell immune response and suppressing these key mediators of systemic inflammation, STHDCA shows a mechanistic potential for mitigating inflammatory conditions that share pathways with sepsis. researchgate.net

Potential Role in Energy and Glucose Homeostasis

The intricate relationship between bile acids and metabolic regulation is an expanding area of research. Bile acids are no longer considered solely as digestive surfactants but as signaling molecules that influence glucose, lipid, and energy homeostasis. nih.gove-dmj.org Within this context, this compound (STHDCA), the sodium salt of taurohyodeoxycholic acid (THDCA), is gaining attention. Elevated levels of THDCA have been noted in certain metabolic disorders, suggesting a potential role in lipid homeostasis.

Role in Disease Models

STHDCA has been investigated in various preclinical disease models, particularly for conditions involving liver injury, inflammation, and neurodegeneration. Its therapeutic potential is being explored due to its hydrophilic nature and anti-inflammatory properties.

Liver Injury Models (e.g., furan-treated rats, CCl4 treatment)

STHDCA has shown protective effects in models of chemically induced liver damage.

Furan-Treated Rats: Furan is a food contaminant that can induce liver tumors in rodents. In a study involving furan-treated rats, STHDCA was found to reduce both primary and secondary oxidative DNA damage in the liver, indicating a protective role against the genotoxic effects of the contaminant. sigmaaldrich.com

Carbon Tetrachloride (CCl4) Treatment: CCl4 is a well-established hepatotoxin used to induce acute liver injury in animal models. medsci.orgpakistanbmj.com The toxicity of CCl4 is mediated by free radicals that cause lipid peroxidation, inflammation, and hepatocyte death. medsci.orgunl.edu While direct treatment studies with STHDCA in CCl4 models are not extensively detailed in the provided sources, research shows that CCl4 treatment in rats causes a significant downregulation of the Na+-taurocholate cotransporting polypeptide (Ntcp) at both the mRNA and protein levels. uzh.ch Since Ntcp is the primary transporter responsible for the uptake of STHDCA and other conjugated bile acids from the blood into liver cells, its reduction during CCl4-induced injury is a critical pathophysiological event that impacts bile acid dynamics. uzh.chresearchgate.net

Liver Injury Model Agent Key Findings Related to STHDCA & Its Pathways References
Hepatocellular DamageFuranSTHDCA reduced primary and secondary oxidative DNA damage in the liver. sigmaaldrich.com
Toxic Liver InjuryCarbon Tetrachloride (CCl4)CCl4 treatment leads to a marked downregulation of the Ntcp transporter, which is essential for STHDCA uptake into hepatocytes. uzh.ch

Cholestatic Liver Diseases

Cholestasis is a condition characterized by reduced bile flow, leading to the accumulation of toxic bile acids in the liver and subsequent cellular damage. uzh.ch STHDCA, being a hydrophilic bile acid, is of significant interest for treating cholestatic conditions. In various models of cholestasis, the expression of the primary bile salt uptake transporter, NTCP, is downregulated to protect hepatocytes from excessive bile salt entry. uzh.chresearchgate.net Research into inhibiting NTCP pharmacologically has been proposed as a strategy to reduce the bile salt load on liver cells during cholestasis. nih.gov The therapeutic potential of STHDCA in this context lies in its ability to shift the composition of the bile acid pool towards more hydrophilic and less toxic species.

Inflammatory Bowel Disease Models (e.g., TNBS-induced ulcerative colitis)

STHDCA has demonstrated notable anti-inflammatory effects in models of inflammatory bowel disease (IBD). In mice with ulcerative colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), a model that mimics human IBD, administration of STHDCA has been shown to provide therapeutic benefits. researchgate.netchemondis.comjuniperpublishers.com Specifically, research indicates that STHDCA alleviates colitis by modulating the immune response. It helps to regulate the balance between different types of T-helper cells, specifically the Th1/Th2 and Th17/Treg cell populations. researchgate.netresearchgate.net This immunomodulatory effect suggests STHDCA could be a promising candidate for treating inflammatory bowel diseases. researchgate.netnih.gov

IBD Model Inducing Agent Observed Effects of STHDCA References
Ulcerative ColitisTNBSAlleviated colitis by regulating the balance of Th1/Th2 and Th17/Treg immune cells. researchgate.netresearchgate.net

Neurodegenerative Disease Research

The potential role of bile acids in the central nervous system is an emerging field of study. Recent research has begun to explore the neuroprotective effects of bile acids like THDCA in models of neurodegenerative diseases. These compounds are being investigated for their ability to modulate neuroinflammation and protect neurons from damage. While the broader field includes research on various compounds for diseases like Alzheimer's and Parkinson's, the specific investigation into STHDCA's neuroprotective capabilities is in its early stages. mdpi.comnih.govfrontiersin.org The implication that bile acids can influence inflammatory pathways relevant to neurodegeneration positions STHDCA as a compound of interest for future research in this area.

Comparative Studies and Interactions with Other Bile Acids

Structure-Activity Relationships of Bile Acids

The biological function of a bile acid is intrinsically linked to its molecular structure, particularly the number and orientation of hydroxyl (-OH) groups on its steroidal skeleton and the nature of its amino acid conjugate. Sodium taurohyodeoxycholate (Na-THDCA) is the taurine-conjugated form of hyodeoxycholic acid (HDCA), a dihydroxy bile acid with hydroxyl groups located at the 3α and 6α positions. researchgate.net This specific arrangement confers a relatively hydrophilic nature compared to other dihydroxy bile acids like deoxycholic acid (DCA).

The structure-activity relationship among bile acids is governed by a principle of hydrophilic-hydrophobic balance. physiology.org Bile acids with more hydroxyl groups, such as the trihydroxy bile acid taurocholic acid (TCA), are generally more hydrophilic. In contrast, monohydroxy bile acids like lithocholic acid (LCA) are more hydrophobic and thus more prone to causing membrane damage. nih.gov The position of the hydroxyl groups is also critical; for instance, changing a hydroxyl group from an α- to a β-configuration can alter its physicochemical properties, such as its critical micellar concentration (CMC). mdpi.com

Studies on the sodium taurocholate co-transporting polypeptide (NTCP), a key transporter for bile acid uptake in the liver, reveal that the presence of hydroxyl groups is essential for transporter interaction. nih.gov The inhibition potency of bile acids on this transporter is generally inversely related to the number of hydroxyl groups. nih.gov For example, monohydroxy bile acids like LCA are more potent inhibitors than dihydroxy bile acids, which are in turn more potent than trihydroxy bile acids like TCA. nih.gov Furthermore, research comparing various bile salts has shown that the structure of the steroidal ring has a more significant impact on interactions with other molecules than the structure of the conjugated side chain (taurine vs. glycine). nih.gov

Comparative Effects on Biological Processes (e.g., bile secretion, micelle formation, membrane interactions)

Bile Secretion

This compound exhibits distinct effects on bile secretion when compared to other bile acids. In studies using rats, THDCA was compared with tauroursodeoxycholic acid (TUDCA) and taurocholic acid (TCA). invivochem.com While the absolute increase in bile flow was lower in rats infused with THDCA, the volume of bile formed per nanomole of secreted bile salt was significantly higher at 13.8 nl, compared to 6.4 nl for TUDCA and 10.9 nl for TCA. invivochem.com

A defining characteristic of THDCA is its potent effect on biliary lipid secretion. At all infusion rates tested, THDCA caused a substantially greater secretion of biliary lecithin (B1663433) (a type of phospholipid) compared to both TUDCA and TCA. invivochem.com However, there were no significant differences observed in the biliary secretion of cholesterol or proteins among the three bile salts. invivochem.com This suggests a specific mechanism by which THDCA promotes phospholipid output into the bile.

Table 1: Comparative Effects of Bile Acids on Bile Secretion in Rats

ParameterThis compound (THDCA)Tauroursodeoxycholic Acid (TUDCA)Taurocholic Acid (TCA)
Bile Formed per nmol Secreted13.8 nl6.4 nl10.9 nl
Maximal Secretion Rate (SRmax)1080 nmol/min/100g3240 nmol/min/100g960 nmol/min/100g
Effect on Lecithin SecretionSignificantly Greater SecretionBaseline SecretionBaseline Secretion
Effect on Cholesterol SecretionNo Significant DifferenceNo Significant DifferenceNo Significant Difference
Data sourced from research findings. invivochem.com

Micelle Formation

Bile salts are amphipathic molecules that aggregate to form micelles above a certain concentration known as the critical micelle concentration (CMC). mdpi.com This property is crucial for the solubilization of dietary lipids. The CMC value is influenced by the bile salt's structure; dihydroxy bile salts typically have lower CMCs than trihydroxy bile salts due to their greater hydrophobicity. mdpi.com Conjugation with taurine (B1682933) or glycine (B1666218) also tends to slightly lower the CMC. mdpi.com

A standout feature of this compound is its remarkable ability to form mixed micelles with phosphatidylcholine (PC), a major component of biliary lecithin. researchgate.net Light scattering measurements have demonstrated this strong interaction, which may explain its potent effect on enhancing the secretion of phospholipids (B1166683) into bile. researchgate.net This efficiency in forming mixed micelles with PC is stronger in THDCA compared to other tested bile salts. researchgate.net

Membrane Interactions

The interaction of bile salts with biological membranes is largely dictated by their hydrophobicity. mdpi.com More hydrophobic bile salts, like sodium deoxycholate (NaDC), partition more readily into cell membranes compared to more hydrophilic ones like sodium cholate (B1235396) (NaC). mdpi.com As a hydrophilic dihydroxy bile acid, THDCA's interaction is expected to be less disruptive than that of more hydrophobic bile acids. In comparative cytotoxicity studies, both THDCA and TUDCA were found to be non-hemolytic at moderate concentrations, though they could induce some hemolysis at very high concentrations (6 mmol/l). researchgate.net

Interactions also occur at the level of membrane transporters. The apical sodium-dependent bile acid transporter (ASBT) and the sodium taurocholate cotransporting polypeptide (NTCP) are crucial for the enterohepatic circulation of bile acids. uzh.chmdpi.com The structural features of bile acids, such as the number and position of hydroxyl groups, determine their affinity and transport efficacy by these proteins. nih.gov

Combined Administration Studies and Synergistic Effects

Research has explored the effects of administering this compound in combination with other bile acids, revealing synergistic and protective interactions. One key study investigated the co-infusion of THDCA with taurochenodeoxycholic acid (TCDCA), a more hydrophobic and potentially hepatotoxic bile acid. invivochem.com

When TCDCA was infused alone, it led to a decrease in bile flow and leakage of liver enzymes into the bile, indicating cellular injury. invivochem.com However, the simultaneous infusion of THDCA at the same dose preserved bile flow and almost completely prevented the pathological leakage of these enzymes. invivochem.com This protective effect was found to be slightly more potent for THDCA than for TUDCA, another hydrophilic bile acid. invivochem.com

Furthermore, the co-infusion of THDCA with TCDCA significantly enhanced the biliary secretion of TCDCA. The maximum secretion rate for TCDCA increased to its highest value when administered with THDCA. invivochem.com This combination also restored calcium output and increased phospholipid secretion to a level higher than that observed with a control saline infusion, with the increase being greatest in the THDCA study. invivochem.com These findings demonstrate that THDCA can act synergistically with other bile acids to mitigate toxicity and enhance biliary secretion processes.

Methodological Approaches in Sthdca Research

In Vitro Cellular Models

In vitro cellular models are fundamental tools for dissecting the molecular mechanisms of STHDCA action at the cellular level. These models allow for the investigation of specific cellular responses in a controlled environment, free from the systemic complexities of a whole organism.

Commonly used in vitro models in STHDCA research include:

Hepatocyte Cultures: Primary hepatocytes and hepatocyte-derived cell lines (e.g., HepG2) are crucial for studying the hepatic transport and metabolism of bile acids. invivochem.com These models have been instrumental in characterizing the role of transporters like the Na+/taurocholate cotransporting polypeptide (NTCP) in the uptake of conjugated bile acids from the portal blood into the liver. researchgate.netuzh.ch

Intestinal Epithelial Cells: Cell lines such as Caco-2 and IEC-6 are employed to model the intestinal epithelium and investigate the effects of STHDCA on intestinal cell proliferation and signaling pathways. medchemexpress.com

Cholangiocytes: These cells line the bile ducts and are used to study the role of STHDCA in bile formation and modification. nih.gov Research on these cells has provided insights into the cholehepatic shunt pathway and the expression of bile acid transporters like the apical sodium-dependent bile acid transporter (ASBT). nih.gov

Other Cell Types: Depending on the research question, other cell types are also utilized. For instance, airway epithelial cells (e.g., Calu-3) have been used to study the stimulation of ion secretion by bile acids. Additionally, transfected cell lines, such as HEK293 cells expressing specific transporters like NTCP, are valuable for studying the transport kinetics of individual bile acids. nih.gov

Table 1: Examples of In Vitro Cellular Models in STHDCA Research

Cell TypeApplication in STHDCA ResearchKey Findings
Hepatocytes (e.g., HepG2) Studying hepatic transport and metabolism. invivochem.comCharacterization of NTCP-mediated uptake of conjugated bile acids. researchgate.netuzh.ch
Intestinal Epithelial Cells (e.g., Caco-2, IEC-6) Investigating effects on proliferation and signaling. medchemexpress.comSTHDCA can influence intestinal cell cycle progression. medchemexpress.com
Cholangiocytes Understanding bile formation and modification. nih.govElucidation of the cholehepatic shunt pathway and ASBT function. nih.gov
Airway Epithelial Cells (e.g., Calu-3) Studying stimulation of ion secretion. Bile acids can stimulate chloride ion secretion.
Transfected HEK293 Cells Analyzing transport kinetics of specific transporters. nih.govDetermination of kinetic parameters (Kt and Jmax) for bile acid transport. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for understanding the integrated physiological and pathophysiological effects of STHDCA in a whole organism. These models allow for the study of complex interactions between different organs and systems that cannot be replicated in vitro.

Key animal models used in STHDCA research include:

Rodent Models (Rats and Mice): Rats and mice are the most commonly used animal models. They are employed to investigate a wide range of processes, including the enterohepatic circulation of bile acids, the choleretic (bile flow-promoting) properties of STHDCA, and its role in various disease states. invivochem.com For example, bile fistula rats are used to study the hepatobiliary metabolism and secretory rates of bile acids. invivochem.com Mouse models of colitis and sepsis have been used to demonstrate the anti-inflammatory and protective effects of STHDCA. medchemexpress.comchemicalbook.com

Transgenic and Knockout Models: Genetically modified animal models, such as those with specific genes knocked out (e.g., TGR5 KO mice), are crucial for elucidating the role of specific receptors and transporters in mediating the effects of STHDCA. chemicalbook.com

Disease Models: Various animal models of human diseases are used to explore the therapeutic potential of STHDCA. For instance, rodent models of Huntington's disease have been used to show the neuroprotective effects of related bile acids. chemsrc.com

Table 2: Examples of In Vivo Animal Models in STHDCA Research

Animal ModelResearch ApplicationNotable Findings
Bile Fistula Rats Study of hepatobiliary metabolism and secretion. invivochem.comDetermined the choleretic properties and biliary secretory rates of STHDCA. invivochem.com
Mouse Model of Colitis Investigation of anti-inflammatory effects. medchemexpress.comSTHDCA ameliorates colitis by reducing pro-inflammatory markers. medchemexpress.com
Mouse Model of Sepsis Evaluation of protective effects in systemic inflammation. chemicalbook.comSTHDCA improved survival rates and reduced organ damage. chemicalbook.com
TGR5 Knockout Mice Elucidation of receptor-mediated effects. chemicalbook.comDemonstrated the involvement of the TGR5 receptor in the protective effects of STHDCA in sepsis. chemicalbook.com
Rodent Models of Huntington's Disease Exploration of neuroprotective potential. chemsrc.comRelated bile acids showed neuroprotective effects. chemsrc.com

Analytical Techniques for Bile Acid Quantification in Biological Samples

Accurate and sensitive quantification of STHDCA and other bile acids in biological matrices such as blood, bile, and tissue is critical for both basic research and clinical diagnostics. A variety of powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about molecules in a sample. drajaysharma.co.inwvu.edu In the context of bile acid research, 1H NMR spectroscopy can be used to quantify conjugated bile acids in biological fluids like bile. drajaysharma.co.in By analyzing specific resonances, such as those from the amide protons of the taurine (B1682933) or glycine (B1666218) conjugates, it is possible to determine the concentrations of different bile acid species. drajaysharma.co.in 2D NMR techniques can further aid in the assignment of complex spectra. rsc.org

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the analysis of bile acids. nih.govveterinaryworld.org It separates different bile acids based on their physicochemical properties, such as polarity, as they pass through a column packed with a stationary phase. nih.gov Reversed-phase HPLC, often using a C18 column, is a common approach. nih.govnih.gov Detection is typically achieved using ultraviolet (UV) detectors, as bile acids have weak chromophores that absorb light around 200 nm. nih.gov The addition of ion-pair reagents to the mobile phase can improve the separation and peak shape of conjugated bile acids. nih.gov

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is often coupled with a separation technique like HPLC (LC-MS) to provide robust quantification of bile acids in complex biological samples. researchgate.netbiorxiv.org Electrospray ionization (ESI) is a common ionization method used for bile acid analysis. nih.govmac-mod.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ions and detecting specific product ions, allowing for the differentiation of isomeric bile acids. nih.govmac-mod.com Deuterium-labeled internal standards are often used to improve the accuracy of quantification. sigmaaldrich.com

Table 3: Comparison of Analytical Techniques for Bile Acid Quantification

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. drajaysharma.co.inwvu.eduNon-destructive, provides structural information, good for high concentration samples. drajaysharma.co.inLower sensitivity compared to MS, complex spectra. drajaysharma.co.in
HPLC Separates compounds based on their interaction with a stationary phase. nih.govveterinaryworld.orgRobust, widely available, good for separating isomers. nih.govLower sensitivity than MS, may require derivatization for some detectors. nih.govnih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. researchgate.netHigh sensitivity and specificity, can be coupled with LC for complex mixtures. nih.govresearchgate.netmac-mod.comCan be destructive, may require specialized equipment. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Techniques for Assessing Membrane Interactions

The interaction of STHDCA with cellular membranes is a key aspect of its biological activity, influencing membrane fluidity, permeability, and the function of membrane-bound proteins. scbt.comsigmaaldrich.com Various techniques are used to study these interactions.

Surfactant Properties: The amphipathic nature of STHDCA allows it to act as a surfactant, forming micelles and solubilizing lipids. scbt.com Its ability to modulate interfacial tension is a key factor in its interaction with membranes. scbt.com

Vesicle-Based Assays: The use of isolated membrane vesicles, such as canalicular liver plasma membrane (cLPM) vesicles, allows for the direct study of transport processes across specific membranes. physiology.org These assays can be used to measure the uptake and efflux of bile acids and to investigate the effects of STHDCA on membrane permeability. physiology.org

Chromatographic Techniques: Techniques like High-Performance Thin-Layer Chromatography (HPTLC) can be used to analyze the lipid composition of cell membranes and to assess how it is altered by exposure to bile acids. researchgate.net

Computational Modeling: Molecular dynamics simulations and other computational approaches can provide insights into the interactions between bile acids and lipid bilayers at the atomic level. unina.it

Table 4: Techniques for Assessing STHDCA-Membrane Interactions

TechniqueApplicationKey Information Provided
Micelle Formation Analysis Characterizing surfactant properties. scbt.comCritical micelle concentration (CMC), aggregation number.
Membrane Vesicle Assays Studying transport and permeability. physiology.orgUptake and efflux kinetics, changes in membrane permeability. physiology.org
HPTLC Analyzing membrane lipid composition. researchgate.netQuantification of membrane lipids and assessment of changes upon bile acid exposure. researchgate.net
Computational Modeling Simulating bile acid-membrane interactions. unina.itAtomic-level details of interactions with lipid bilayers and membrane proteins. unina.it

Fluorescence Spectroscopy and Resonance Energy Transfer (RET)

Molecular Modeling and Computational Studies

Molecular modeling and computational chemistry play a crucial role in modern drug discovery and in understanding ligand-receptor interactions. A pharmacophore is an abstract 3D model that describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target.

A substrate pharmacophore for the human Sodium Taurocholate Co-transporting Polypeptide (NTCP), the primary bile acid uptake transporter in the liver, was developed using a training set of 14 native bile acids and their conjugates, which included Sodium Taurohyodeoxycholate. nih.gov The goal was to elucidate the key molecular features that define a molecule as a substrate for this important transporter. nih.gov

The resulting common feature pharmacophore model successfully identified the characteristics required for NTCP substrate uptake. The model consists of:

Three hydrophobic features: Corresponding to the nonpolar steroid backbone of the bile acid.

One hydrogen bond donor: An essential interaction point.

One negative ionizable feature: Representing the negatively charged side chain (e.g., the sulfonate group in taurine conjugates) crucial for recognition.

Three excluded volumes: Defining regions of space where substituents would clash with the receptor, thus preventing binding. nih.gov

This pharmacophore model was subsequently validated by its ability to retrieve known NTCP substrates from a database of approved drugs, demonstrating its predictive power. nih.gov

Computational studies are instrumental in predicting and analyzing the complex interactions between bile salts like STHDCA and biological membranes. These studies complement experimental techniques like IAM chromatography by providing a dynamic, atom-level view of the interaction process. mdpi.com

Molecular dynamics (MD) simulations, for example, can model the self-association of bile salts into micelles and their subsequent interaction with lipid bilayers. researchgate.net These simulations help researchers understand how the amphipathic nature of bile salts—possessing both a hydrophobic and a hydrophilic face—drives their partitioning into membranes and their potential to disrupt or solubilize the membrane structure. mdpi.com

The development of accurate predictive models often relies on high-resolution structural data. For instance, the crystal structure of the related bile salt sodium taurodeoxycholate (B1243834) has been solved, revealing a helical aggregation pattern. nih.gov This crystal structure serves as a foundational model for studying the micellar solutions of other dihydroxy bile salts, including STHDCA, allowing for more accurate simulations of their behavior in aqueous environments and their approach to a membrane surface. nih.gov By combining computational models with experimental data, a comprehensive understanding of how STHDCA interacts with and traverses biological membranes can be achieved.

Q & A

Q. What protocols ensure reproducibility in this compound studies?

  • Methodological Answer : Pre-register experimental designs on platforms like Open Science Framework (OSF). Report purity, vendor details (e.g., batch numbers), and storage conditions (−80°C in amber vials). Share raw LC-MS/MS data via public repositories (e.g., MetaboLights) .

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